2-(4-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE
Overview
Description
2-(4-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 4-methoxybenzaldehyde with 4-phenethylpiperazine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization or chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 4-hydroxyphenyl derivative
Reduction: Corresponding alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific receptors in the central nervous system or inhibit certain enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-1-(4-METHYLPIPERAZINO)-1-ETHANONE
- 2-(4-METHOXYPHENYL)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE
- 2-(4-METHOXYPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE
Uniqueness
2-(4-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the phenethyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural variation can influence its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)17-21(24)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDRWXKRKOOMIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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